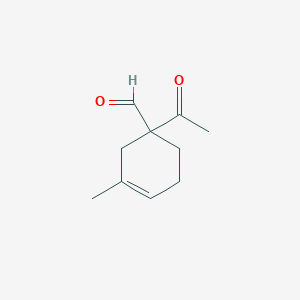
1-Acetyl-3-methylcyclohex-3-ene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-3-methylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclohexene, featuring both an acetyl group and a carbaldehyde group attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-methylcyclohex-3-ene-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the acetyl and carbaldehyde groups.
Acetylation: Cyclohexene is first acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 1-acetylcyclohexene.
Formylation: The acetylated product is then subjected to formylation using a reagent like formic acid or formaldehyde under acidic conditions to introduce the carbaldehyde group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetyl-3-methylcyclohex-3-ene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the acetyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-Acetyl-3-methylcyclohex-3-ene-1-carboxylic acid.
Reduction: 1-Acetyl-3-methylcyclohex-3-ene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Acetyl-3-methylcyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-Acetyl-3-methylcyclohex-3-ene-1-carbaldehyde exerts its effects depends on the specific reaction or application:
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, potentially inhibiting their activity.
Pathways Involved: The compound can participate in various metabolic pathways, including oxidation-reduction reactions and nucleophilic substitution reactions.
Comparación Con Compuestos Similares
6-Methyl-3-cyclohexene-1-carbaldehyde: Similar structure but lacks the acetyl group.
Methyl cyclohex-3-ene-1-carboxylate: Contains a carboxylate group instead of an aldehyde group.
2,4-Dimethylcyclohex-3-ene-1-carbaldehyde: Contains additional methyl groups on the cyclohexene ring.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-acetyl-3-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-8-4-3-5-10(6-8,7-11)9(2)12/h4,7H,3,5-6H2,1-2H3 |
Clave InChI |
WFGYWRITDUNPOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(C1)(C=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


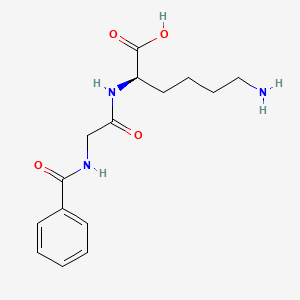
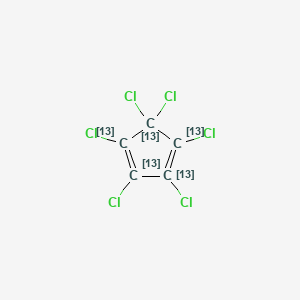
![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)
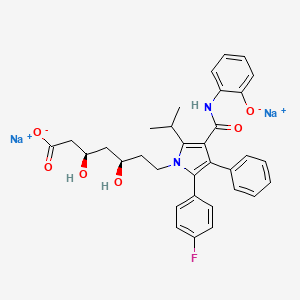
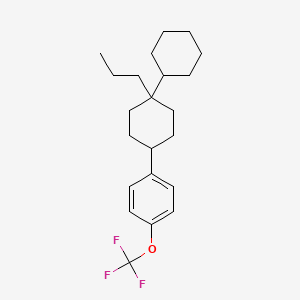
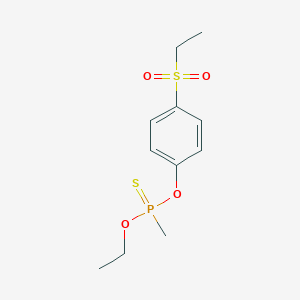
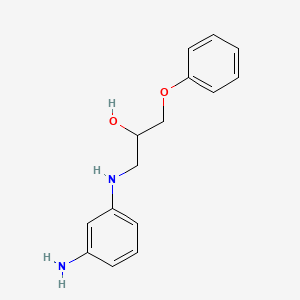
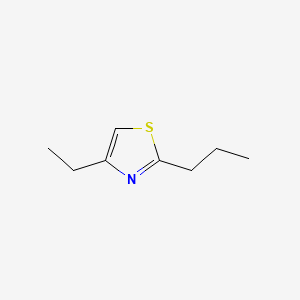
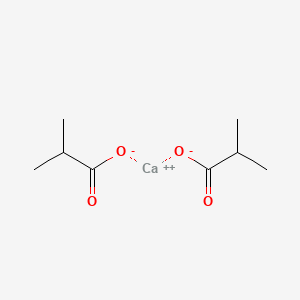
![(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one](/img/structure/B13827842.png)
![Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13827843.png)
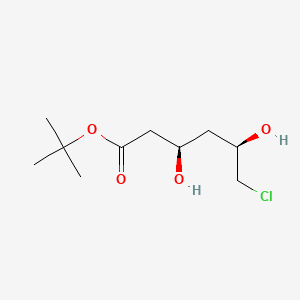
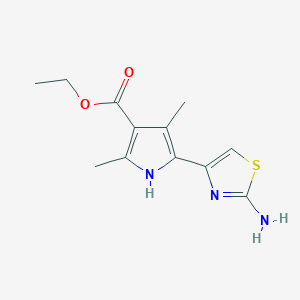
![4-Hydroxy-5-methoxy-2,3-dihydro-1h-[1,3]benzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridinium chloride](/img/structure/B13827860.png)
